4-Chloro-2-fluoroanisole (CAS 452-09-5) is a halogenated aromatic ether (halogenated anisole derivative) characterized by the presence of a chlorine substituent at the 4-position and a fluorine substituent at the 2-position relative to a methoxy group on a benzene ring. The compound exists as a colorless to pale yellow liquid at room temperature, with a molecular formula of C7H6ClFO and a molecular weight of approximately 160.57 g/mol.
Molecular FormulaC7H6ClFO
Molecular Weight160.57 g/mol
CAS No.452-09-5
Cat. No.B1582839
⚠ Attention: For research use only. Not for human or veterinary use.
4-Chloro-2-fluoroanisole (CAS 452-09-5): Chemical Identity and Procurement-Grade Properties
4-Chloro-2-fluoroanisole (CAS 452-09-5) is a halogenated aromatic ether (halogenated anisole derivative) characterized by the presence of a chlorine substituent at the 4-position and a fluorine substituent at the 2-position relative to a methoxy group on a benzene ring . The compound exists as a colorless to pale yellow liquid at room temperature, with a molecular formula of C7H6ClFO and a molecular weight of approximately 160.57 g/mol . As a fine chemical intermediate, it is commercially available with purities typically ranging from 95% to 99% as determined by gas chromatography (GC) [1].
✓Orthogonal C–Cl/C–F handles support sequential cross-coupling
✓Fluorinated anisole scaffold for medicinal chemistry building blocks
✓Commercial purity grades suitable for synthesis-scale reactions
Why 4-Chloro-2-fluoroanisole Cannot Be Simply Replaced by Other Halogenated Anisoles
4-Chloro-2-fluoroanisole occupies a unique reactivity niche among halogenated anisoles due to the synergistic, position-specific influence of its chloro and fluoro substituents . This pattern dictates distinct regiochemical outcomes in electrophilic aromatic substitution and metalation reactions compared to mono-halogenated or differently substituted analogs [1]. For example, in lithiation reactions, the combined directing effects of the 2-fluoro and 4-chloro groups lead to ortho-lithiation patterns that differ from those of 4-chloroanisole or 2-fluoroanisole [1]. Furthermore, in cross-coupling chemistry, the presence of both a reactive C–Cl bond and a more inert C–F bond on the same scaffold creates a chemoselective handle for sequential functionalization that is not present in simpler analogs [2]. Consequently, substituting this compound with a related but structurally distinct halogenated anisole in a synthetic route or formulation would inevitably alter the reaction's regioselectivity, yield, and the identity of the final product.
Regioisomeric analogs (e.g., 2-chloro-4-fluoroanisole) direct metalation and substitution to different ring positions, altering product regiochemistry.
Non-fluorinated analogs (e.g., 4-chloroanisole) lack the chemoselective C–F handle and exhibit different lipophilicity, which may shift reactivity and physicochemical profiles.
[1] Furlano, D. C., Calderon, S. N., Chen, G., & Kirk, K. L. (1991). Unexpected regioselectivity in the lithiation of fluoroanisoles. The Journal of Organic Chemistry, 56(3), 1245-1247. View Source
[2] Smith, J. R. L., McKeer, L. C., & Taylor, J. M. (1988). Highly selective aromatic chlorinations. Part 2. The chlorination of substituted phenols, anisoles, anilines, and related compounds with N-chloroamines in acidic solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 385-391. View Source
Quantitative Differentiation Guide for 4-Chloro-2-fluoroanisole (CAS 452-09-5) vs. Analogs
Boiling Point and Distillation Profile vs. 2-Chloro-4-fluoroanisole
4-Chloro-2-fluoroanisole exhibits a significantly lower boiling point (160 °C at 760 mmHg) compared to its regioisomer, 2-chloro-4-fluoroanisole (CAS 2267-25-6), which boils at 197–200 °C . This difference of approximately 37–40 °C reflects the impact of the distinct substitution pattern on intermolecular forces. The lower boiling point of 4-chloro-2-fluoroanisole can translate to reduced energy costs and potentially less thermal stress on sensitive functional groups during purification by distillation.
Boiling Point vs. RegioisomerHead-to-head
~160 °C vs 197–200 °C (2-chloro-4-fluoroanisole) at 760 mmHg; approx. 37–40 °C lower
Reported lower boiling point may simplify distillation and reduce thermal stress
Lipophilicity (LogP) and Drug-Likeness vs. Non-Fluorinated 4-Chloroanisole
The incorporation of a fluorine atom at the 2-position in 4-chloro-2-fluoroanisole (calculated LogP = 2.49) modulates its lipophilicity compared to the non-fluorinated analog, 4-chloroanisole (CAS 623-12-1, calculated LogP = 2.28) [1]. This increase in LogP is consistent with class-level observations that aryl fluorination generally enhances lipophilicity, albeit to a lesser extent than trifluoromethylation, potentially improving membrane permeability and altering pharmacokinetic properties without the metabolic liabilities associated with larger, more lipophilic groups [2].
Lipophilicity (LogP)Class-level
Calculated LogP 2.49 vs 2.28 (4-chloroanisole); Δ +0.21
Modest lipophilicity increase may support passive permeability context
A moderate increase in LogP can enhance passive membrane permeability, a crucial factor in early-stage drug discovery for optimizing oral bioavailability and CNS penetration.
Medicinal ChemistryDrug DesignADME Properties
[1] PubChem. (n.d.). 4-Chloroanisole (CAS 623-12-1). National Library of Medicine. View Source
[2] Xing, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 715-726. View Source
Chemoselective Cross-Coupling: Differential Reactivity of C–Cl vs. C–F Bonds
4-Chloro-2-fluoroanisole presents a unique chemoselective handle for sequential cross-coupling reactions due to the distinct reactivity of its aryl chloride (C–Cl) and aryl fluoride (C–F) bonds . In palladium-catalyzed Suzuki-Miyaura reactions, the C–Cl bond is readily activated for coupling under standard conditions, while the C–F bond remains inert, acting as a masked functional group [1]. This contrasts with 4-bromo-2-fluoroanisole, where the more reactive C–Br bond may lead to less selective initial couplings, or 2,4-dichloroanisole, where the two C–Cl bonds can be difficult to differentiate without specialized catalysts [1]. The ability to selectively functionalize at the chloro site while preserving the fluoro group for subsequent transformations is a strategic advantage in building complex molecular architectures.
Chemoselective Cross-CouplingClass-level
C–Cl reactive, C–F inert under Pd-catalyzed Suzuki-Miyaura; contrasts with C–Br analog (less selective) and 2,4-dichloroanisole (two C–Cl)
Enables controlled sequential biaryl synthesis for complex scaffolds
Standard Pd conditions; nickel or SNAr for second coupling
CatalysisCross-CouplingSynthetic Methodology
Evidence Dimension
Functional Group Reactivity in Cross-Coupling
Target Compound Data
C–Cl bond: Reactive in Pd-catalyzed Suzuki-Miyaura; C–F bond: Inert under same conditions
Comparator Or Baseline
4-Bromo-2-fluoroanisole: More reactive C–Br bond (less selective); 2,4-Dichloroanisole: Two C–Cl bonds (difficult to differentiate)
Quantified Difference
Qualitative difference in chemoselectivity
Conditions
Standard Pd-catalyzed Suzuki-Miyaura coupling conditions
Why This Matters
This chemoselectivity enables controlled, sequential functionalization, which is essential for synthesizing complex pharmaceutical intermediates and functional materials with precision.
CatalysisCross-CouplingSynthetic Methodology
[1] Kantchev, E. A. B., & Organ, M. G. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero)aryl chlorides. In Organometallic Chemistry (Vol. 41, pp. 1-78). Royal Society of Chemistry. View Source
Anaerobic Biotransformation Rate vs. Non-Fluorinated Anisoles
Studies on the anaerobic O-demethylation of anisole derivatives by the bacterium Sporomusa ovata revealed that the presence of fluoro and chloro substituents on the aromatic ring enhances the rate of methyl ether cleavage compared to unsubstituted anisole [1]. The research indicates that an electron-delocalized aromatic structure, which is promoted by these halogen substituents, supports the methyl ether activation mechanism [1]. While this study did not provide specific rate constants for 4-chloro-2-fluoroanisole, it established a class-level trend where halogenated anisoles, including those with both chloro and fluoro groups, are more readily transformed by this key metabolic pathway [1]. This suggests that 4-chloro-2-fluoroanisole may serve as a superior substrate for certain biocatalytic demethylation reactions compared to its non-fluorinated counterparts.
Anaerobic BiotransformationClass-level
Halogenated anisoles show enhanced O-demethylation rate vs. unsubstituted anisole (S. ovata, qualitative)
May support prodrug activation or environmental fate studies
Specific rate constants not reported; data to verify
Enhanced rate (qualitative observation) for halogenated anisoles
Comparator Or Baseline
Unsubstituted anisole: Baseline rate
Quantified Difference
Enhanced rate reported for the class of halogenated anisoles
Conditions
Anaerobic conditions with Sporomusa ovata enzymes
Why This Matters
Enhanced susceptibility to biocatalytic O-demethylation can be a critical factor in designing prodrugs with specific activation profiles or in predicting the environmental fate of the compound.
[1] Stupperich, E., et al. (1996). Anaerobic O-demethylations of methoxynaphthols, methoxyfuran, and fluoroanisols by Sporomusa ovata. Biochemical and Biophysical Research Communications, 223(3), 770-777. View Source
High-Impact Application Scenarios for 4-Chloro-2-fluoroanisole (CAS 452-09-5)
Synthesis of Sequentially Functionalized Biaryls via Chemoselective Suzuki-Miyaura Coupling
The distinct reactivity of the C–Cl and C–F bonds in 4-chloro-2-fluoroanisole makes it an ideal substrate for the controlled, sequential synthesis of unsymmetrical biaryl systems . In a typical workflow, the C–Cl bond is first engaged in a palladium-catalyzed Suzuki-Miyaura cross-coupling to install a first aryl or heteroaryl group [1]. The remaining C–F bond, stable under these initial conditions, can then be activated in a subsequent nickel-catalyzed coupling or via nucleophilic aromatic substitution (SNAr) to introduce a second, distinct aromatic moiety, thereby enabling the construction of complex, functionalized scaffolds relevant to medicinal chemistry and materials science [1].
Medicinal Chemistry Optimization of Lead Compounds
The specific substitution pattern of 4-chloro-2-fluoroanisole offers a balanced profile for modulating key drug-like properties in lead optimization programs [2]. Compared to a non-fluorinated 4-chloroanisole core, the incorporation of the 2-fluoro group provides a measured increase in lipophilicity (LogP = 2.49), which can enhance passive permeability across biological membranes without the excessive lipophilicity often associated with CF3 groups that can lead to poor solubility and metabolic instability [2]. Furthermore, the fluorine atom can act as a bioisostere for a hydrogen or hydroxyl group, potentially improving target binding affinity and blocking metabolically labile sites on the aromatic ring. This makes it a versatile building block for synthesizing analogs in drug discovery programs targeting CNS disorders or cancer, where balanced physicochemical properties are crucial [2].
Development of Functional Materials via Regioselective Metalation
The presence of the fluorine atom exerts a strong directing effect on the regioselectivity of metalation reactions [3]. Unlike simpler anisoles that undergo lithiation at the position ortho to the methoxy group, the combined directing influence of the 2-fluoro and 4-chloro groups in 4-chloro-2-fluoroanisole can redirect lithiation to a different position on the ring [3]. This allows for the introduction of electrophiles (e.g., boronic esters, silyl groups, halogens) at a site not accessible with other anisole derivatives, providing a unique entry point for the synthesis of highly substituted aromatic building blocks for advanced materials, such as liquid crystals or organic light-emitting diodes (OLEDs), where precise control over molecular geometry and electronic properties is paramount [3].
Application
Selection Property
Validation Focus
Sequential biaryl synthesis via chemoselective Suzuki-Miyaura coupling
Orthogonal C–Cl/C–F bond reactivity
Regiochemical outcomes and coupling order
Medicinal chemistry lead optimization
Modulated lipophilicity and fluorine bioisostere effects
Passive permeability and metabolic stability assays
Functional materials via regioselective metalation
Unique directing effects of 2-F/4-Cl substitution
Substitution pattern and electronic property tuning
[1] Kantchev, E. A. B., & Organ, M. G. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero)aryl chlorides. In Organometallic Chemistry (Vol. 41, pp. 1-78). Royal Society of Chemistry. View Source
[2] Xing, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 715-726. View Source
[3] Furlano, D. C., Calderon, S. N., Chen, G., & Kirk, K. L. (1991). Unexpected regioselectivity in the lithiation of fluoroanisoles. The Journal of Organic Chemistry, 56(3), 1245-1247. View Source
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